phenyl]methyl})amine](/img/structure/B13504026.png)
[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is a complex organic compound that features two imidazole rings connected by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole rings, followed by their functionalization and subsequent coupling to the phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)methylphenyl]methyl})amine
- (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})methanol
- (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})ketone
Uniqueness
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is unique due to its dual imidazole structure, which provides it with distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry or biological activity.
Properties
Molecular Formula |
C16H19N5 |
|---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-(4-imidazol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C16H19N5/c1-2-20-10-8-19-16(20)12-18-11-14-3-5-15(6-4-14)21-9-7-17-13-21/h3-10,13,18H,2,11-12H2,1H3 |
InChI Key |
IDQBDPGWYZYTJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CNCC2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


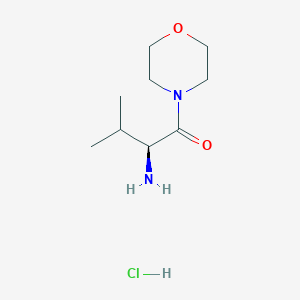
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)


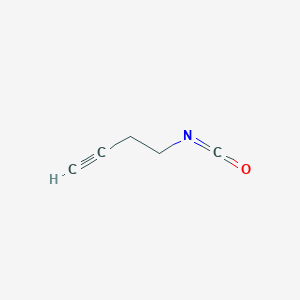
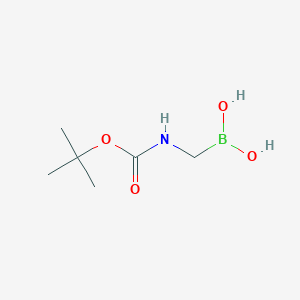
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
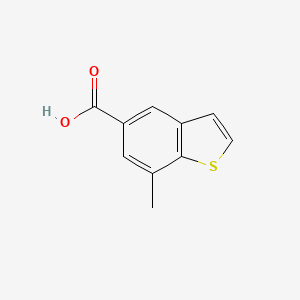
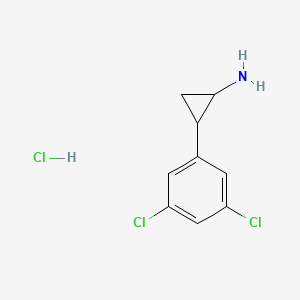
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)

